molecular formula C6H12O2 B1207729 4-Hydroxyhexanal CAS No. 109710-36-3

4-Hydroxyhexanal

Cat. No. B1207729
M. Wt: 116.16 g/mol
InChI Key: HAPLZPWSLJPZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy caproaldehyde is a fatty aldehyde.

Scientific Research Applications

1. Role in Plant Defense

Hydroxamic acids, including 4-hydroxyhexanal derivatives, play a significant role in plant defense. They are involved in cereal crops' resistance against pests, diseases, and in the detoxification of herbicides. These compounds exhibit allelopathic effects and are crucial in the defense mechanisms of Gramineae against insects, fungi, and bacteria (Niemeyer, 1988).

2. Oxidative Stress and Lipid Peroxidation

4-Hydroxyhexanal is a notable product of lipid peroxidation, especially in the oxidation of unsaturated fatty acids. It is implicated in oxidative stress-related diseases and is known to form adducts with various biomolecules, affecting their structure and function. The study of its formation, interaction, and impact is crucial in understanding oxidative stress and its related pathologies (Pillon et al., 2010), (Brambilla et al., 1986).

3. Analytical Methods in Food Matrices

4-Hydroxyhexanal is also studied in the context of food chemistry, particularly in assessing food quality and safety. Methods have been developed for the accurate determination of 4-hydroxyhexanal in various food matrices. These analytical techniques are crucial for routine analysis and quality control in the food industry (Papastergiadis et al., 2014).

4. Role in Cellular Function and Pathology

Research on 4-hydroxyhexanal extends to its role in cellular function and pathology. Its formation and interaction with cellular components, such as proteins and lipids, can significantly alter cellular processes and contribute to disease mechanisms. Understanding these interactions is vital in exploring therapeutic interventions for conditions associated with oxidative stress (Sasson, 2017).

5. Impact on Human Health and Disease

Studies on 4-hydroxyhexanal also delve into its impact on human health, particularly in the context of diseases related to lipid peroxidation. Monitoring its levels in biological fluids can aid in the early diagnosis of diseases like rheumatoid arthritis, Parkinson's disease, and cancer (Imazato et al., 2014).

properties

IUPAC Name

4-hydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-6(8)4-3-5-7/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPLZPWSLJPZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911300
Record name 4-Hydroxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyhexanal

CAS RN

109710-36-3
Record name 4-Hydroxyhexanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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